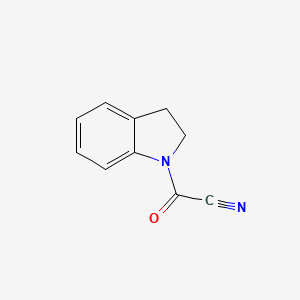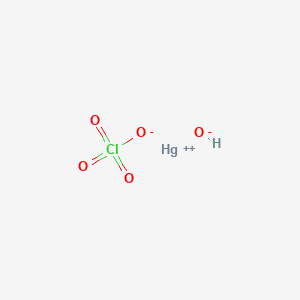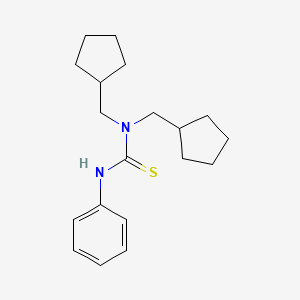
N,N-Bis(cyclopentylmethyl)-N'-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(cyclopentylmethyl)-N’-phenylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to two organic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(cyclopentylmethyl)-N’-phenylthiourea typically involves the reaction of cyclopentylmethylamine with phenyl isothiocyanate. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction proceeds via the nucleophilic attack of the amine on the isothiocyanate, forming the thiourea linkage.
Industrial Production Methods
While specific industrial production methods for N,N-Bis(cyclopentylmethyl)-N’-phenylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(cyclopentylmethyl)-N’-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas depending on the electrophile used.
Applications De Recherche Scientifique
N,N-Bis(cyclopentylmethyl)-N’-phenylthiourea has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which N,N-Bis(cyclopentylmethyl)-N’-phenylthiourea exerts its effects is primarily through its interaction with metal ions and proteins. The thiourea group can coordinate with metal ions, forming stable complexes that can inhibit enzyme activity or alter protein function. This coordination can disrupt normal biological processes, making the compound useful in studying enzyme mechanisms and developing new drugs.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(cyclopentylmethyl)-N’-phenylurea: Similar structure but with an oxygen atom instead of sulfur.
N,N’-Bis(cyclopentylmethyl)-N’-phenylcarbamate: Contains a carbamate group instead of a thiourea group.
N,N’-Bis(cyclopentylmethyl)-N’-phenylguanidine: Contains a guanidine group instead of a thiourea group.
Uniqueness
N,N-Bis(cyclopentylmethyl)-N’-phenylthiourea is unique due to the presence of the thiourea group, which imparts distinct chemical and biological properties. The sulfur atom in the thiourea group allows for specific interactions with metal ions and proteins that are not possible with oxygen or nitrogen-containing analogs. This makes the compound particularly valuable in research applications where these interactions are critical.
Propriétés
Numéro CAS |
61208-36-4 |
|---|---|
Formule moléculaire |
C19H28N2S |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
1,1-bis(cyclopentylmethyl)-3-phenylthiourea |
InChI |
InChI=1S/C19H28N2S/c22-19(20-18-12-2-1-3-13-18)21(14-16-8-4-5-9-16)15-17-10-6-7-11-17/h1-3,12-13,16-17H,4-11,14-15H2,(H,20,22) |
Clé InChI |
VGKQOZCYXWWEHW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CN(CC2CCCC2)C(=S)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5-thiol](/img/structure/B14588029.png)
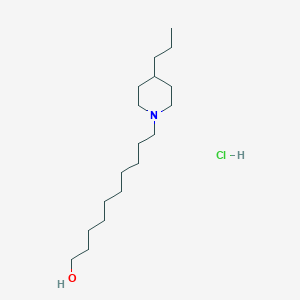
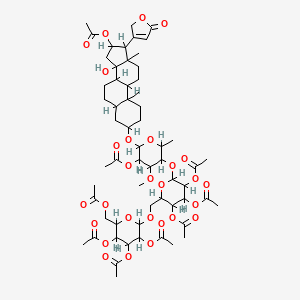
![1,7,7-Trimethyl-3-[(2-methylfuran-3-yl)sulfanyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B14588047.png)

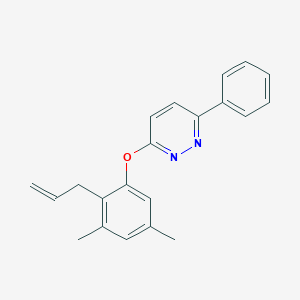
![4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol](/img/structure/B14588057.png)
![3,7,8-Trimethylbenzo[G]isoquinoline](/img/structure/B14588066.png)

![1,1'-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine](/img/structure/B14588088.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea](/img/structure/B14588093.png)
